1-fluoro-2-iodopropane

Catalog No.
S6459876
CAS No.
154874-10-9
M.F
C3H6FI
M. Wt
188
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-fluoro-2-iodopropane

CAS Number

154874-10-9

Product Name

1-fluoro-2-iodopropane

Molecular Formula

C3H6FI

Molecular Weight

188

1-Fluoro-2-iodopropane is an organic compound with the molecular formula C3H6FIC_3H_6FI. It is classified as a haloalkane, which means it contains halogen atoms (in this case, fluorine and iodine) attached to a propane backbone. This compound is typically a colorless, volatile liquid that exhibits significant reactivity due to the presence of both fluorine and iodine atoms. The unique arrangement of these halogens imparts distinct chemical properties, making 1-fluoro-2-iodopropane an interesting subject of study in organic chemistry and various applications in scientific research .

There is no current information available on the specific mechanism of action of 1-fluoro-2-iodopropane in any biological or chemical systems.

  • Potential toxicity: Fluorine and iodine can be harmful if inhaled or ingested.
  • Flammability: While flammability data is unavailable, similar halogenated hydrocarbons can be flammable [].
  • Reactivity: May react with strong oxidizing agents or strong bases.

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution where the iodine atom is replaced by a nucleophile, such as hydroxide ions or fluoride ions. This reaction typically occurs in polar solvents like acetone.
  • Elimination Reactions: Under strong basic conditions, 1-fluoro-2-iodopropane can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide can lead to the formation of propene.
  • Oxidation and Reduction: Although less common, it can also participate in oxidation and reduction reactions under specific conditions, leading to various products depending on the reagents used.

Research indicates that 1-fluoro-2-iodopropane may have potential biological applications. Its structure allows it to serve as a probe in biochemical studies, particularly for investigating enzyme mechanisms and protein interactions. The compound's reactivity can be harnessed in medicinal chemistry for developing radiolabeled compounds for imaging studies, potentially aiding in diagnostic applications .

The synthesis of 1-fluoro-2-iodopropane typically involves the following methods:

  • Fluorination of 2-Iodopropane: One common method involves reacting 2-iodopropane with a fluorinating agent such as hydrogen fluoride. This reaction is usually conducted under controlled low-temperature conditions to ensure selective substitution of hydrogen with fluorine .
  • Industrial Production: In industrial settings, specialized equipment is used to handle the reactive chemicals involved. The process may include purification steps like distillation to achieve high purity levels of the final product.

1-Fluoro-2-iodopropane finds various applications across different fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
  • Biochemical Research: The compound is utilized as a probe in studies investigating enzyme activity and molecular interactions within biological systems.
  • Material Science: It has potential applications in developing specialty chemicals and materials with unique properties due to its halogenated structure.

The interaction studies involving 1-fluoro-2-iodopropane primarily focus on its reactivity with nucleophiles and electrophiles. The mechanism of action often involves the iodine atom acting as a leaving group during nucleophilic substitution reactions, allowing various nucleophiles to attack the carbon atom bonded to iodine. This reactivity pattern is crucial for understanding how this compound can be utilized in synthetic pathways and biological assays .

Several compounds exhibit similarities to 1-fluoro-2-iodopropane due to their structural features or chemical properties. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
1-Fluoro-3-iodopropaneC3H6FIC_3H_6FISimilar reactivity but different positional isomerism
2-Fluoro-1-iodopropaneC3H6FIC_3H_6FIAnother isomer with distinct properties
1-Bromo-2-iodopropaneC3H6BrIC_3H_6BrIBrominated analogue with different reactivity patterns
3-Fluoropropyl iodideC3H6FIC_3H_6FISimilar halogenated structure but different applications

Uniqueness: The uniqueness of 1-fluoro-2-iodopropane lies in the specific positioning of the fluorine and iodine atoms on the propane chain. This arrangement influences its reactivity and selectivity in

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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